molecular formula C12H10N4 B6513670 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile CAS No. 140693-09-0

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile

Cat. No.: B6513670
CAS No.: 140693-09-0
M. Wt: 210.23 g/mol
InChI Key: GQBZPJBPRARRHV-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile (CAS 140693-09-0) is a high-purity chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. This nitrile-functionalized aminopyridine derivative is supplied for research applications, particularly in the field of medicinal chemistry and antifibrotic drug discovery . This compound serves as a key synthetic intermediate and research tool. Scientific literature indicates that derivatives built upon similar pyridine and pyrimidine scaffolds demonstrate significant promise in antifibrotic research. These related compounds have been shown to inhibit the proliferation of hepatic stellate cells (HSC-T6), which are central to collagen deposition in liver fibrosis . Furthermore, such structures can act as inhibitors of collagen prolyl-4-hydroxylase (CP4H), a recognized therapeutic target for fibrotic disease, thereby effectively reducing collagen expression and hydroxyproline content in vitro . Researchers can utilize this compound to explore new therapeutic agents for treating fibrotic disorders. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions include keeping the material in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZPJBPRARRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridine Intermediate Synthesis

The synthesis begins with the preparation of 2-chloronicotinonitrile derivatives. A representative protocol involves treating nicotinonitrile precursors with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile is synthesized by refluxing nicotinonitrile 4a with PCl₅ (3 equiv) in POCl₃ for 7 hours, followed by quenching on ice.

Key Reaction Conditions

ParameterValue
ReagentsPCl₅, POCl₃
TemperatureReflux (110–120°C)
Time7 hours
Yield70–85%

The IR spectrum of the product shows the absence of a carbonyl stretch (νC═O) and presence of C≡N at 2224 cm⁻¹, while ¹H NMR confirms aromatic proton integration.

Amination with (Pyridin-2-ylmethyl)amine

The chloropyridine intermediate undergoes amination with (pyridin-2-ylmethyl)amine in ethanol or dimethylformamide (DMF). For instance, heating 2-chloronicotinonitrile (1 equiv) with (pyridin-2-ylmethyl)amine (1.2 equiv) and triethylamine (TEA) at 80°C for 12 hours affords the target compound. Piperidine or ammonium acetate is often added to catalyze the substitution.

Optimized Parameters

  • Solvent : Ethanol or DMF

  • Catalyst : Piperidine (5 mol%)

  • Temperature : 80°C

  • Time : 12–24 hours

  • Yield : 60–75%

¹³C NMR analysis reveals a peak at 162.01 ppm for the C═N group, while MS data confirm the molecular ion peak at m/z 374.

Coupling Reaction Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative route, particularly for sterically hindered substrates. A mixture of 2-bromonicotinonitrile, (pyridin-2-ylmethyl)amine, Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene is heated at 100°C for 24 hours. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.

Spectroscopic Validation

  • IR : νC≡N at 2220 cm⁻¹

  • ¹H NMR : δ 8.89–7.58 (m, aromatic H), 4.12 (s, NH)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol maximizes yield in nucleophilic substitutions due to its polar protic nature, which stabilizes transition states. Elevated temperatures (>80°C) reduce reaction times but risk decomposition, as observed in trials with DMF.

Catalytic Additives

Piperidine enhances nucleophilicity by deprotonating the amine, while Pd catalysts in coupling reactions improve regioselectivity. Excessive catalyst loading (>5 mol%) leads to side products like bis-aminated derivatives.

Analytical Characterization

Post-synthesis, the compound is validated via:

  • IR Spectroscopy : Confirms C≡N (2220–2224 cm⁻¹) and NH (3150–3450 cm⁻¹) stretches.

  • NMR Spectroscopy : ¹H NMR shows aromatic protons at δ 7.56–8.88 ppm and NH at δ 8.42–8.88 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., 374 for C₂₂H₁₂Cl₂N₂).

Challenges and Considerations

  • Side Reactions : Over-alkylation or hydrolysis of the nitrile group under acidic conditions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.

  • Scalability : Pd-catalyzed methods face cost barriers, favoring nucleophilic substitution for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted nicotinonitrile derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimycobacterial Activity
Research indicates that 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile may exhibit anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This is supported by studies on related compounds that demonstrate efficacy against this pathogen, suggesting that the structural characteristics of this compound could confer similar biological activity .

Anti-inflammatory and Analgesic Properties
Nicotinonitriles, including this compound, have been evaluated for their anti-inflammatory and analgesic activities. These properties make them potential candidates for treating conditions characterized by inflammation and pain .

Protein Kinase Inhibition
The compound may also play a role in inhibiting specific protein kinases associated with various diseases. Protein kinases are crucial in signal transduction pathways, and their aberrant activity is linked to cancer and other disorders. Thus, compounds like this compound could be explored for their therapeutic potential in targeting these enzymes .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. Common synthetic routes include reactions involving pyridine derivatives and nitriles, which can be tailored by adjusting reaction conditions such as temperature and solvent choice.

Future Research Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the precise mechanisms of action against Mycobacterium tuberculosis and other targets.
  • Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity to optimize efficacy.
  • Toxicology Assessments : Evaluating the safety profile of the compound to determine its suitability for clinical applications.

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitrile, chlorophenyl) enhance reactivity and binding to biological targets, while electron-donating groups (e.g., methoxy in ) may improve solubility .
  • Synthetic Efficiency : Yields vary significantly (45–84%), with higher yields for naphthyl and chlorophenyl derivatives. The lower yield for dimethylphenyl analogs (45%) suggests steric hindrance during synthesis .
  • Physical Properties : Crystalline derivatives (e.g., 12b) may offer advantages in purification and stability compared to amorphous forms .

Key Observations :

  • Kinase Inhibition: The pyridinylmethylamino group in the target compound may enhance binding to kinase active sites through π-stacking and hydrogen bonding, as seen in MPS1 inhibition .
  • Anticancer Potency : Derivatives with bulkier substituents (e.g., naphthyl in ) show moderate activity, while trifluoromethyl analogs () face synthesis challenges, limiting their development .

Physicochemical and Industrial Considerations

  • Lipophilicity: The pyridinylmethyl group balances lipophilicity and polarity, improving blood-brain barrier penetration compared to hydrophilic analogs like 2-((2-hydroxyethyl)amino)nicotinonitrile () .
  • Market Trends: Derivatives with simple alkylamino groups (e.g., isopropylamino) are less explored industrially, while halogenated variants dominate preclinical studies .

Biological Activity

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C12H12N4
  • Molar Mass: Approximately 218.23 g/mol
  • Structural Features: The compound consists of a pyridine ring, an amino group, and a nitrile group, positioning it within the nicotinonitrile family known for diverse biological activities.

1. Anti-mycobacterial Activity

Research indicates that this compound exhibits potential anti-mycobacterial properties. Studies on structurally related compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may share similar mechanisms of action.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest significant inhibition, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anti-inflammatory and Analgesic Effects

Nicotinonitriles, including this compound, are often assessed for their anti-inflammatory and analgesic properties. These effects are crucial for the development of therapeutic agents targeting inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized to involve interactions with specific enzymes or receptors that play critical roles in bacterial metabolism and inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparative analysis with other compounds in the nicotinonitrile class is presented below:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundPyridine + NitrilePotential anti-mycobacterialUnique amino linkage
NicotinamidePyridine derivativeMetabolic rolesEssential vitamin (B3)
Pyridinylmethanamine derivativesPyridine + AmineVaries (antimicrobial potential)Varies based on substituents
NicotinonitrilesNitrile derivativesAntimicrobial propertiesBroad class with varying activities

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anti-fibrotic Activity : A study on derivatives similar to this compound showed significant inhibition of collagen expression in vitro, indicating potential for development as anti-fibrotic agents .
  • Antimicrobial Efficacy : Research has demonstrated that compounds with similar structures exhibit strong antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 31.25 to 62.5 μg/mL .
  • Enzyme Inhibition : Investigations into enzyme interactions reveal that some derivatives can inhibit key enzymes involved in bacterial metabolism, enhancing their therapeutic potential against infections .

Q & A

Basic Research: What synthetic methodologies are recommended for 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nicotinonitrile derivatives are synthesized via reflux in ethanol with pH adjustment for precipitation . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
  • Catalysts : Coupling agents like DCC or DMAP improve yields in multi-step reactions .
  • Purification : Recrystallization from methanol or mixed solvents (e.g., CCl₄/hexane) isolates pure crystals .
  • Monitoring : TLC and NMR (e.g., δ 6.82 ppm for NH₂ in DMSO-d6 ) track intermediates.
    Optimization involves iterative testing of molar ratios, temperature, and reaction time (e.g., 16-hour reflux ).

Basic Research: How should researchers characterize the structural integrity and purity of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR : Identify aromatic protons (δ 7.40–7.60 ppm for phenyl groups) and nitrile signals .
  • X-ray crystallography : Resolve dihedral angles (e.g., 55.04° between naphthyl and pyridyl ) and hydrogen-bonding networks (N–H⋯N interactions ).
  • LC-MS/HPLC : Confirm molecular weight (e.g., 345.4 g/mol for analogs ) and purity (>95% ).
  • Elemental analysis : Validate empirical formula (e.g., C₂₁H₁₉N₃O₂ ).

Advanced Research: How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) model:

  • HOMO-LUMO gaps : Predict charge transfer and reactivity (e.g., 4.6 eV for analogs ).
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for drug design .
  • Aromaticity indices : Assess resonance stabilization using NICS or π-π stacking interactions .
    Validate with experimental X-ray data (e.g., bond lengths ±0.01 Å ).

Advanced Research: What experimental strategies resolve contradictions in solubility data across studies?

Answer:
Address discrepancies via:

  • Systematic solubility profiling : Test in DMSO, ethanol, and water at controlled temperatures (25–60°C) .
  • Gravimetric/UV-Vis analysis : Quantify saturation points and compare with Hansen solubility parameters .
  • Molecular dynamics simulations : Model solute-solvent interactions to explain polarity-driven variations .

Basic Research: What stability considerations are critical for storing and handling this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
  • pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent amine protonation or deprotonation .

Advanced Research: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

  • Substituent variation : Modify pyridyl or phenyl groups (e.g., electron-withdrawing -NO₂ for enhanced binding ).
  • Bioisosteric replacement : Replace nitrile with carboxylate to improve solubility without losing affinity .
  • Pharmacophore mapping : Use crystallographic data (e.g., hydrogen-bonding motifs ) to identify critical interaction sites.

Basic Research: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • GC-MS/LC-MS : Detect volatile byproducts (e.g., unreacted pyridylmethylamine) with LOD <0.1% .
  • HPLC-DAD : Resolve isomers or degradation products using C18 columns and gradient elution .
  • ICP-OES : Screen for metal catalysts (e.g., residual Pd from coupling reactions ).

Advanced Research: How do intermolecular interactions influence crystallization behavior?

Answer:

  • Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize crystal packing (e.g., 3D networks in ).
  • π-π stacking : Aromatic ring alignment (dihedral angles ~55–75° ) affects lattice energy.
  • Solvent polarity : Methanol evaporation yields larger crystals vs. rapid precipitation in hexane .

Basic Research: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitrile vapors .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced Research: How can mechanistic studies elucidate reaction pathways for byproduct formation?

Answer:

  • Kinetic profiling : Monitor intermediates via in-situ NMR to identify side reactions (e.g., amine oxidation ).
  • Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrile group origins via MS .
  • Computational modeling : Simulate transition states (e.g., DFT) to predict competing pathways .

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